2,4-Diamino-3-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDJHBZYPOANTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630047 | |
| Record name | 3-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-27-8 | |
| Record name | 3-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Heterocyclic Chemistry Research
The pyridine (B92270) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). rsc.org The introduction of amino and methyl groups to this core, as seen in 2,4-Diamino-3-methylpyridine, allows for fine-tuning of the molecule's electronic properties, solubility, and biological activity. This strategic substitution enhances the compound's ability to interact with various enzymes and receptors, opening up a wide array of potential biological and pharmacological effects. rsc.org
As a heterocyclic compound, this compound is a critical starting material for the synthesis of more complex organic molecules. Its structure facilitates diverse chemical modifications, making it a versatile tool for creating novel compounds. For instance, the amino groups can undergo reactions such as oxidation to nitro groups or participate in nucleophilic substitution reactions. These transformations are fundamental in constructing larger, more intricate molecular architectures. The compound also finds utility in the production of dyes and pigments due to its capacity to form stable complexes with metal ions, which can enhance color stability and intensity.
Overview of Research Trajectories for Diaminopyridine Derivatives
Established Synthetic Pathways
Traditional synthetic routes to this compound and related compounds often rely on well-established, sequential reactions involving nitration followed by reduction, or direct amination of the pyridine (B92270) ring.
Nitration-Reduction Sequences from Precursors
Another approach involves starting with 2-chloropyridine (B119429). google.com This method proceeds through a five-step sequence:
Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine N-oxide. google.com
Nitration: The N-oxide is then nitrated to yield 2-chloro-4-nitropyridine (B32982) N-oxide. google.com
Amination: The chloro group is displaced by benzylamine (B48309) to form 2-benzylamino-4-nitropyridine N-oxide. google.com
Deprotection: The benzyl (B1604629) group is removed using sulfuric acid to give 2-amino-4-nitropyridine N-oxide. google.com
Reduction: Finally, catalytic hydrogenation reduces the nitro group and the N-oxide to afford 2,4-diaminopyridine. google.com
A similar strategy has been reported for the synthesis of 2,3-diaminopyridine, which involves the nitration of 2-aminopyridine (B139424). However, this process is often laborious as it yields a mixture of 2-amino-3-nitropyridine (B1266227) and the major product, 2-amino-5-nitropyridine, which are difficult to separate. orgsyn.org
| Starting Material | Key Intermediates | Key Reagents | Final Product | Reported Overall Yield |
|---|---|---|---|---|
| 3-Methylpyridine | 4-Nitro-3-methylpyridine | HNO₃/H₂SO₄, NaNH₂, H₂/Pd-C | This compound | 60-68% |
| 2-Chloropyridine | 2-Chloro-4-nitropyridine N-oxide, 2-Amino-4-nitropyridine N-oxide | Oxidant, Mixed Acid, Benzylamine, H₂SO₄, Metal Catalyst | 2,4-Diaminopyridine | Not specified |
| 2-Aminopyridine | 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine | Nitrating agent, Reducing agent (e.g., Fe/acid, Sn/HCl) | 2,3-Diaminopyridine | <10% for 2-amino-3-nitropyridine intermediate |
Amination Reactions of Pyridine Scaffolds (e.g., Chichibabin amination context)
The Chichibabin reaction, first reported in 1914 by Aleksei Chichibabin, is a classic method for the direct amination of pyridines to produce 2-aminopyridine derivatives. wikipedia.org The reaction typically involves treating pyridine with sodium amide in a solvent like liquid ammonia (B1221849) or an aprotic solvent such as xylene. wikipedia.orggoogle.com The mechanism is an addition-elimination reaction proceeding through a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org
While the traditional Chichibabin reaction is effective for producing 2-aminopyridines, its application for creating diaminopyridines can be complex and require harsh conditions, such as high temperatures and pressures, especially when using pyrimidine (B1678525) as a starting material to produce diaminopyridine. google.com The reaction can also be uneconomical due to the need for an excess of the relatively expensive sodium amide to prevent dimerization. wikipedia.orggoogle.com
Recent advancements have sought to improve the Chichibabin amination. For example, a composite of sodium hydride (NaH) and an iodide salt (like LiI or NaI) has been found to mediate the reaction under milder conditions, allowing for the efficient synthesis of a range of 2-aminopyridine derivatives. ntu.edu.sg This modified protocol has shown success in the amination of various pyridines, including double amination of bipyridines. ntu.edu.sg
Multicomponent Reaction Approaches for Diaminopyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering an economical and environmentally friendly alternative to traditional multi-step syntheses. mdpi.comnih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials.
One notable MCR for the synthesis of fused diaminopyridine systems is the Groebke-Blackburn-Bienaymé reaction (GBBR). csic.esfrontiersin.org This reaction can be used to modify the 2,4-diaminopyrimidine (B92962) moiety of existing drugs, such as trimethoprim, to create novel analogs. frontiersin.org The GBBR involves the reaction of an α-aminoazine, an aldehyde, and an isocyanide to produce substituted imidazopyrimidines. frontiersin.org Both mono- and double-GBBR adducts can be synthesized, demonstrating the versatility of this approach. csic.esfrontiersin.org
Another example of an MCR approach involves the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. mdpi.comnih.gov This transformation utilizes salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO at room temperature. mdpi.comnih.gov This method provides access to previously unavailable chromeno[2,3-b]pyridines with good yields. mdpi.comnih.gov
| Reaction Name/Type | Reactants | Key Features | Product Type |
|---|---|---|---|
| Groebke-Blackburn-Bienaymé Reaction (GBBR) | α-Aminoazine (e.g., 2,4-diaminopyrimidine), Aldehyde, Isocyanide | Selective mono- or di-functionalization, kinetic control of regioselectivity. | Imidazopyrimidine derivatives. csic.esfrontiersin.org |
| Chromeno[2,3-b]pyridine Synthesis | Salicylaldehydes, Malononitrile dimer, Malonic acid | Performed in DMSO at room temperature, eco-friendly. mdpi.comnih.gov | 2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridines. mdpi.comnih.gov |
Derivatization Strategies from Related Pyridine Precursors
The synthesis of this compound and its analogs can also be achieved through the derivatization of more readily available pyridine precursors. These strategies involve the functionalization of existing aminopyridines or the construction of more complex heterocyclic systems.
Functionalization of 2-Aminopyridines to Diamino Systems
The conversion of 2-aminopyridines to diaminopyridine systems is a key strategy. For instance, 2,4-diaminopyrimidine scaffolds can be synthesized from 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine. researchgate.netmdpi.com The synthesis involves a stepwise nucleophilic substitution. First, the more reactive C4-chlorine is displaced by an amine. The resulting 2-chloro-4-amino-5-substituted pyrimidine intermediate is then treated with another amine to replace the C2-chlorine, yielding the desired 2,4-diaminopyrimidine. mdpi.com
Another approach involves the functionalization of 2,6-diaminopyridine. A method has been developed starting from 4-hydroxypyridine, which undergoes a Chichibabin reaction to introduce the two amino groups. researchgate.net After a series of protection and deprotection steps, 2,6-diacetamido-4-hydroxypyridine is obtained. The free hydroxy group at the 4-position is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net
Approaches for Constructing Polyheterocyclic Scaffolds
The 2,4-diaminopyridine core is a valuable building block for the synthesis of more complex polyheterocyclic scaffolds. These larger, often rigid, structures are of interest in medicinal chemistry and materials science.
One approach involves the reaction of 2,3-diaminopyridine with 1H-pyrazole-3-carboxylic acid chloride. nih.gov Depending on the reaction conditions, this can lead to either a 1H-pyrazole-3-carboxamide or a 3H-imidazo[4,5-b]pyridine derivative. nih.gov
Another strategy for constructing polyheterocyclic systems is through sequential multicomponent reactions. For example, highly functionalized spiro-2-amino-4H-pyrans can be synthesized through a one-pot reaction involving pyridotriazines, pyrazolone, and malononitrile. rsc.org The pyridotriazine starting material is itself prepared from 1,6-diaminopyridine-2-one compounds. rsc.org Furthermore, domino reactions, such as a Knoevenagel/intramolecular hetero-Diels-Alder sequence, can be employed to create complex benzo[a]phenazinone fused chromene scaffolds in a single pot. rsc.org
Reaction Optimization and Stereochemical/Regiochemical Control in Synthesis
The efficiency and selectivity of synthetic routes toward 2,4-diaminopyridine derivatives, including this compound, are critically dependent on the optimization of reaction conditions and the strategic control of regio- and stereochemistry. Fine-tuning parameters such as temperature, solvent, and catalysts can significantly enhance yields and purity, while specific methodologies can direct reactions to produce a desired isomer.
Reaction Optimization
Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound. A common synthetic approach for this compound involves the nitration of 3-methylpyridine, followed by reduction. The optimization of this process includes careful control over temperature, typically in the range of 60–80°C for the nitration step, and precise management of the stoichiometric ratios of the reagents used.
In the synthesis of more complex analogues, such as 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, multicomponent reactions (MCRs) offer a highly convergent and efficient approach. The choice of solvent in these reactions is a critical parameter for optimization. Studies have shown that polar aprotic solvents are particularly effective. For instance, the transformation of salicylaldehyde, malononitrile dimer, and nitromethane (B149229) has been optimized to produce chromeno[2,3-b]pyridines. When the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO) at room temperature, it can proceed to completion, and the pure product can be crystallized directly by adding water to the reaction mixture. nih.govsemanticscholar.org The optimization of this multicomponent reaction is detailed in the table below.
Table 1: Optimization of Multicomponent Reaction for a Chromeno[2,3-b]pyridine Analogue
| Entry | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DMSO | 24 h, Room Temp. | 92 | nih.gov |
| 2 | DMF | 24 h, Room Temp. | 85 | nih.gov |
| 3 | NMP | 24 h, Room Temp. | 70 | nih.gov |
Data derived from the multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid. nih.gov
Further optimization can be seen in the preparation of 2,4-diaminopyrimidines, a related class of compounds. The amination of 2-amino-4-chloropyrimidines with ammonia is typically performed in a hydroxylated solvent. The reaction temperature and duration are key variables, with optimal conditions often found between 125°C and 175°C for a period of 1 to 10 hours. google.com
Stereochemical and Regiochemical Control
Controlling the specific arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is paramount in synthesizing structurally defined molecules.
Regiochemical Control
The synthesis of substituted pyridines often yields a mixture of isomers, making regiochemical control a significant challenge and a primary goal of synthetic design. For example, the reaction of pyridine with sodium amide can produce a mixture of 2,4-diaminopyridine and 2,6-diaminopyridine, which are difficult to separate due to their similar chemical and physical properties. google.com
To overcome this, specific, regioselective methods have been developed. In the synthesis of functionalized 2-aminopyridines, the choice of solvent can dictate the reaction's outcome. The reaction of 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-ones with urea (B33335) can yield both 2-pyridinone and 2-aminopyridine derivatives. However, conducting the reaction in pyridine at reflux temperature exclusively affords the 2-aminopyridine product in high yields (80-90%). researchgate.net
Table 2: Solvent Effect on Regioselectivity in Pyridine Synthesis
| Starting Material | Reagent | Conditions | Product Ratio (2-Pyridinone : 2-Aminopyridine) | Reference |
|---|---|---|---|---|
| 2H-pyran-2-one | Urea | Fusion, 150°C (solvent-free) | 1 : 1 | researchgate.net |
| 2H-pyran-2-one | Urea | Pyridine, Reflux | Exclusive 2-Aminopyridine | researchgate.net |
Data derived from the reaction of 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-ones with urea. researchgate.net
Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction on 2,4-dibromopyridine, demonstrate the potential for high regioselectivity. By carefully choosing the reaction conditions, it is possible to achieve selective mono-substitution at either the C2 or C4 position, or controlled disubstitution, providing a reliable method for preparing specifically substituted pyridine building blocks. researchgate.net
Stereochemical Control
While this compound itself is achiral, the principles of stereocontrol are vital in the synthesis of its more complex analogues, particularly those with therapeutic potential. A notable example is the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacid esters, which are analogues of statins. nih.gov This synthesis begins with chiral 3-aminopyrrolidine-2,4-diones, which are derived from the transannular rearrangement of activated diketopiperazines. A subsequent selective reduction of the pyrrolidine-2,4-diones allows for the creation of the final product with a specific, controlled stereochemistry. nih.gov This method highlights how a chiral starting material and a sequence of stereoselective reactions can be used to produce a single, desired stereoisomer of a complex diamino acid derivative.
Advanced Spectroscopic and Structural Characterization of 2,4 Diamino 3 Methylpyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
In the ¹H NMR spectrum of 2,4-Diamino-3-methylpyridine, distinct signals correspond to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The two amino groups are strong electron-donating groups, which increase the electron density on the pyridine ring, causing the ring protons to appear at a higher field (lower ppm) compared to unsubstituted pyridine tandfonline.comtandfonline.com. The methyl group is a weakly electron-donating group.
The expected proton environments are:
Aromatic Protons: The protons at the C-5 and C-6 positions of the pyridine ring. The H-6 proton is expected to be a doublet, coupled to the H-5 proton. The H-5 proton, in turn, would also appear as a doublet.
Amino Protons: The protons of the two amino groups (-NH₂) at the C-2 and C-4 positions. These often appear as broad singlets and their chemical shift can be dependent on solvent and concentration due to hydrogen bonding msu.edu.
Methyl Protons: The three protons of the methyl group (-CH₃) at the C-3 position, which would typically appear as a singlet.
Substituent effects on the ¹H NMR spectra of various substituted aminopyridines have been extensively studied, showing that the chemical shifts of protons ortho and para to a variable substituent can be predicted, underscoring their electronic origin tandfonline.comtandfonline.com.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-6 | ~7.5 - 7.8 | Doublet (d) |
| H-5 | ~6.0 - 6.3 | Doublet (d) |
| C2-NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) |
| C4-NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) |
| C3-CH₃ | ~2.0 - 2.2 | Singlet (s) |
The proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0-220 ppm bhu.ac.inoregonstate.edu. The positions of the signals are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.
The electron-donating amino groups cause a significant upfield shift (lower ppm) for the carbons to which they are attached (C-2 and C-4) and other carbons in the ring (C-3, C-5, C-6) compared to unsubstituted pyridine researchgate.net. The methyl group also contributes a slight shielding effect.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158 - 162 |
| C-3 | ~105 - 109 |
| C-4 | ~150 - 154 |
| C-5 | ~103 - 107 |
| C-6 | ~145 - 149 |
| C3-CH₃ | ~15 - 20 |
While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecule's structure. These experiments correlate signals from different nuclei, revealing their connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this compound, a key cross-peak would appear between the H-5 and H-6 signals, confirming their adjacent positions on the pyridine ring libretexts.org.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks linking the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methyl proton signal to the methyl carbon signal. This allows for the definitive assignment of protonated carbons libretexts.org.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For instance, the methyl protons (H on C3-CH₃) would show correlations to C-3 and C-4, while the H-5 proton would show correlations to C-3, C-4, and C-6, thus confirming the complete substitution pattern of the pyridine ring libretexts.org.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups: the amino (-NH₂) groups, the methyl (-CH₃) group, and the aromatic pyridine ring.
N-H Vibrations: The amino groups give rise to characteristic stretching vibrations. Typically, primary amines show two bands in the 3500–3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes mdpi.com. N-H bending (scissoring) vibrations are observed in the 1650–1580 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹ mdpi.com.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring produce a series of characteristic bands in the 1650–1400 cm⁻¹ region researchgate.net. Ring breathing modes and other deformations occur at lower frequencies.
C-N Vibrations: The stretching vibrations of the C-N bonds linking the amino groups to the ring are typically found in the 1350–1250 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3500 - 3200 |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2980 - 2850 |
| N-H Bending (Scissoring) | Amino (-NH₂) | 1650 - 1580 |
| C=C and C=N Ring Stretch | Pyridine Ring | 1650 - 1400 |
| C-N Stretch | Aryl-Amine | 1350 - 1250 |
A powerful approach for the detailed assignment of vibrational spectra involves comparing experimentally recorded FTIR and Raman spectra with theoretical spectra generated through quantum chemical calculations arxiv.orgtandfonline.com. This method provides a deeper understanding of the fundamental vibrational modes of the molecule.
The process typically involves:
Computational Modeling: The molecular geometry of this compound is optimized using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) nih.govnih.gov.
Frequency Calculation: The harmonic vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated for the optimized structure nih.govnih.gov.
Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. They are therefore corrected using a scaling factor to improve agreement with experimental data nih.gov.
Assignment: By comparing the scaled theoretical frequencies with the experimental band positions, each observed peak can be confidently assigned to a specific vibrational mode (e.g., stretching, bending, wagging). The Potential Energy Distribution (PED) is often calculated to determine the contribution of different internal coordinates to each normal mode, resolving ambiguities in assignments nih.govmdpi.com.
This combined experimental and computational approach allows for a precise and complete assignment of the vibrational spectrum, accounting for the complex coupling of vibrations that occurs within the molecule nih.govnih.gov.
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
Electronic absorption spectroscopy of diaminopyridine systems reveals characteristic absorption bands in the ultraviolet (UV) region, typically between 200 and 400 nm. These absorptions arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state) upon interaction with electromagnetic radiation. The principal electronic transitions observed in molecules like this compound are π → π* and n → π* transitions.
The pyridine ring contains a conjugated π-electron system, and the amino groups act as auxochromes, which modify the absorption characteristics of the parent chromophore. The lone pairs of electrons on the nitrogen atoms of the amino groups and the pyridine ring can also participate in electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and occur at shorter wavelengths (higher energy). For aminopyridine derivatives, these transitions are responsible for the strong absorption bands observed in the UV spectrum. For instance, 2,6-Diaminopyridine exhibits strong absorption peaks at 244 nm and 203 nm, which are characteristic of π → π* transitions within the aromatic system researchgate.net.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower energy (longer wavelength) and have a significantly lower molar absorptivity compared to π → π* transitions youtube.comlibretexts.org. In diaminopyridine systems, a lower intensity band at a longer wavelength, such as the one observed for 2,6-Diaminopyridine at 308 nm, can be attributed to an n → π* transition researchgate.net.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyridine ring and the solvent used for analysis sciforum.net. While specific experimental data for this compound is not extensively published, data from closely related diaminopyridine and diaminopyrimidine compounds provide insight into its expected spectroscopic behavior. For example, 4,5-diaminopyrimidine (B145471) shows absorption maxima at 247 nm and 290 nm in aqueous solution, corresponding to these transition types chemrxiv.org. Similarly, 3,4-diaminopyridine-2,5-dicarbonitrile, a more complex derivative, displays a maximum absorption at 356 nm in acetone (B3395972) mdpi.com.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| 2,6-Diaminopyridine | 308, 244, 203 | Not Reported | Not Reported | researchgate.net |
| 4,5-Diaminopyrimidine | 290, 247, 202 | 6,158, 6,226, 10,151 | Aqueous Solution | chemrxiv.org |
| 3,4-Diaminopyridine-2,5-dicarbonitrile | 356 | 5,041 | Acetone | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS allows for the determination of a unique molecular formula nih.govmdpi.com.
For this compound, the molecular formula is C₆H₉N₃. The theoretical (calculated) monoisotopic mass for the neutral molecule is 123.079647 u. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The theoretical m/z value for this protonated species is 124.087422.
Experimental determination of the m/z value using an HRMS instrument, such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would yield an observed value. The molecular formula is confirmed if the difference between the observed and theoretical mass is minimal, typically less than 0.001 u.
| Species | Molecular Formula | Calculated m/z | Observed m/z | Reference (Isomer) |
|---|---|---|---|---|
| [M+H]⁺ | C₆H₁₀N₃⁺ | 124.087422 | (Expected to be within 5 ppm) | nih.gov |
Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.
Determination of Molecular Conformation and Geometry
While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 2,4-diaminopyrimidine (B92962), provides a strong basis for predicting its molecular geometry nih.gov. The core pyridine ring is expected to be essentially planar. The exocyclic amino groups and the methyl group are attached to this ring. Due to the sp² hybridization of the ring carbons, the substituents will lie in or very close to the plane of the pyridine ring to maximize orbital overlap and minimize steric hindrance.
The crystal structure of 2,4-diaminopyrimidine, a closely related analogue, has been determined, and its crystallographic parameters are detailed in the table below nih.gov. In this structure, the pyrimidine (B1678525) ring is planar, and the amino groups are coplanar with the ring, which facilitates delocalization of the nitrogen lone-pair electrons into the aromatic system. A similar planarity would be expected for the this compound molecule. The C-N bond lengths of the amino groups would likely be shorter than a typical C-N single bond, indicating partial double-bond character.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.0330 |
| b (Å) | 4.0256 |
| c (Å) | 11.5992 |
| α (°) | 90 |
| β (°) | 118.346 |
| γ (°) | 90 |
| Z (Molecules per unit cell) | 4 |
Data obtained from the Crystallography Open Database for 2,4-diaminopyrimidine nih.gov.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of aminosubstituted nitrogen heterocycles is predominantly governed by a network of intermolecular hydrogen bonds. In the case of this compound, the two amino groups provide multiple hydrogen-bond donors (N-H), while the pyridine ring nitrogen and the amino nitrogens themselves act as hydrogen-bond acceptors researchgate.net.
Studies on a range of mono- and diaminopyridines have shown that the N-H···N(pyridine) hydrogen bond is consistently the strongest and most influential interaction in organizing the crystal structure researchgate.net. This interaction leads to the formation of primary structural motifs, such as dimers or chains.
In addition to the primary N-H···N(pyridine) interaction, the amino groups participate in N-H···N(amino) hydrogen bonds, creating a more extensive and robust three-dimensional network researchgate.net. For 2,4-diaminopyrimidine derivatives, a common and stable packing motif is the R₂²(8) homosynthon, where two molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds between the amino group at one position and the ring nitrogen of the neighboring molecule acs.org. The presence of two amino groups in this compound offers the potential for complex, layered, or columnar structures held together by these strong, directional interactions researchgate.net. While π-π stacking interactions can occur in aromatic systems, they are often secondary to the powerful hydrogen-bonding networks established by the amino groups in diaminopyridine crystals researchgate.net.
Computational Chemistry and Theoretical Investigations of 2,4 Diamino 3 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic and structural properties of molecules. These computational methods provide a detailed understanding of molecular geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules like 2,4-Diamino-3-methylpyridine. The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure.
Commonly, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is employed in conjunction with a basis set such as 6-31G(d,p) to perform these calculations. inpressco.com This level of theory has been shown to provide reliable results for organic molecules. scirp.org The optimization process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For aminopyridines, computational studies have been effectively used to determine their optimized structures. researchgate.net
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-C (ring) | ~1.39 - 1.41 |
| C-N (ring) | ~1.33 - 1.35 | |
| C-NH2 | ~1.37 - 1.39 | |
| C-CH3 | ~1.51 | |
| N-H | ~1.01 | |
| Bond Angle (°) | C-N-C (ring) | ~117 - 119 |
| N-C-C (ring) | ~122 - 124 | |
| C-C-NH2 | ~119 - 121 | |
| H-N-H | ~115 - 117 |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. ststephens.net.in Hartree-Fock (HF) is the simplest ab initio method. More advanced and accurate methods, which account for electron correlation, include Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory.
The choice of a basis set is crucial in ab initio calculations as it defines the set of functions used to build the molecular orbitals. materialsmodeling.org
Pople-style basis sets , such as 6-31G(d,p) or 6-311++G(d,p), are widely used. The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The characters in parentheses denote the addition of polarization functions (d,p) and diffuse functions (+). Polarization functions allow for anisotropy in the electron distribution, which is important for describing chemical bonds, while diffuse functions are necessary for accurately describing anions and weak non-covalent interactions.
Dunning's correlation-consistent basis sets , like cc-pVDZ, cc-pVTZ, etc. (correlation-consistent polarized Valence-Double/Triple-Zeta), are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style basis sets.
The selection of a particular method and basis set is a trade-off between desired accuracy and computational cost. For a molecule like this compound, a DFT method like B3LYP with a 6-311++G(d,p) basis set often provides a good balance for studying its electronic structure.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For aminopyridines, the HOMO is often localized on the amino groups and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack.
LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is typically distributed over the pyridine ring, suggesting it is the site for nucleophilic attack.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Theoretical calculations can predict the energies of these orbitals and their spatial distribution. pku.edu.cn
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: These are representative values based on similar aromatic amines. Actual values would be obtained from a specific quantum chemical calculation.)
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -5.5 to -6.0 |
| LUMO | ~ -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method is particularly useful for analyzing charge transfer and delocalization effects within a molecule. nih.gov
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. scirp.org The stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is calculated. uba.ar Larger E(2) values indicate stronger interactions.
For this compound, significant intramolecular interactions are expected, such as:
Delocalization of the lone pair electrons on the nitrogen atoms of the amino groups (n) into the π* antibonding orbitals of the pyridine ring (n → π*).
Interactions involving the lone pair of the pyridine nitrogen.
Hyperconjugative interactions between C-H or C-C sigma bonds and adjacent antibonding orbitals.
Table 3: Key NBO Donor-Acceptor Interactions in this compound (Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies for this type of molecule.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) on C2-NH2 | π(C3-C4) | ~ 20-30 | π-conjugation |
| LP(N) on C4-NH2 | π(C3-C2) | ~ 25-35 | π-conjugation |
| LP(N) on Pyridine Ring | σ(C2-N) / σ(C6-N) | ~ 5-10 | Hyperconjugation |
| σ(C-H) on CH3 | π*(C2-C3) | ~ 1-3 | Hyperconjugation |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. dntb.gov.ua The MEP is mapped onto a constant electron density surface to visualize the charge distribution from the perspective of an approaching reagent. mdpi.com
The MEP surface is color-coded to indicate different potential regions:
Red : Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. For this compound, the most negative regions are expected to be around the nitrogen atoms of the pyridine ring and the amino groups due to their lone pairs of electrons. researchgate.net
Blue : Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. The hydrogen atoms of the amino groups and the aromatic protons would exhibit positive potential.
Green : Regions of neutral or near-zero potential.
By analyzing the MEP map, one can predict how this compound will interact with other molecules. The deep red areas around the nitrogen atoms clearly indicate them as the primary sites for protonation and hydrogen bonding. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states of molecules. rsc.orgwikipedia.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to how a molecule interacts with light. wikipedia.orgresearchgate.net For a molecule like this compound, TD-DFT can predict its electronic absorption and emission spectra, providing insights into its photophysical behavior. rsc.org
The core of TD-DFT calculations involves determining the excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are crucial for predicting the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. Another key parameter derived from TD-DFT is the oscillator strength (f), a dimensionless quantity that represents the probability of a particular electronic transition. Transitions with higher oscillator strengths are more intense in the experimental spectrum.
Furthermore, analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the nature of the excited state (e.g., n → π* or π → π* transitions). nih.gov While specific TD-DFT studies on this compound are not prevalent in the literature, calculations on related aminopyridine and aminopyrimidine derivatives demonstrate the utility of this method. nih.govurfu.ru For instance, studies on similar chromophoric systems can elucidate how substituents and structural changes influence the absorption and emission properties. urfu.ru
A typical output from a TD-DFT calculation on this compound would provide a list of the lowest-energy electronic transitions, as illustrated in the hypothetical data table below. Such data is invaluable for interpreting experimental spectra and designing molecules with specific optical properties.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 4.10 | 302 | 0.085 | HOMO -> LUMO |
| S2 | 4.55 | 272 | 0.120 | HOMO-1 -> LUMO |
| S3 | 4.98 | 249 | 0.015 | HOMO -> LUMO+1 |
Tautomerism and Isomerism Studies of Diaminopyridine Systems
Tautomerism, the interconversion of structural isomers, is a critical phenomenon in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and physical properties. researchgate.netnih.gov For diaminopyridine systems, proton transfer can lead to various tautomeric forms, primarily amino-imino tautomerism. Computational studies, particularly using DFT, are instrumental in determining the relative stabilities of these tautomers. nih.govscirp.org
While direct computational studies on this compound are limited, research on the closely related compound 2-amino-4-methylpyridine (B118599) provides significant insights. nih.govresearchgate.net In a DFT study using the B3LYP/6-311++G(d,p) level of theory, the relative energies of various tautomers were calculated in the gas phase. The canonical amino form was found to be the most stable tautomer by a significant margin. nih.gov It is reasonable to infer that this compound would exhibit similar behavior, with the diamino form being the most stable tautomer. The presence of a second amino group at the 4-position introduces additional possibilities for tautomerization, but the aromatic stabilization of the pyridine ring strongly favors the amino configuration over the imino forms.
The study on 2-amino-4-methylpyridine calculated that the canonical amino structure is 13.60 kcal/mol more stable than the next most stable imino tautomer. nih.gov The energy barrier for the proton transfer between these forms was also calculated to be substantial, at 44.81 kcal/mol, indicating that the amino form is kinetically stable. nih.govresearchgate.net
Isomerism in diaminopyridines relates to the different possible positions of the amino and methyl groups on the pyridine ring. The relative stability of these positional isomers can also be evaluated using computational methods. The stability is influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and electronic effects of the substituents on the aromatic ring.
| Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Tautomer 1 | Canonical Amino Form | 0.00 |
| Tautomer 2 | Imino Form (trans) | 13.60 |
| Tautomer 3 | Imino Form (cis) | 16.36 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational flexibility and the interactions between a solute and its solvent environment. nih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with solvent molecules, such as water.
MD simulations can be performed using either explicit or implicit solvent models. In explicit solvent simulations, the solute is placed in a box of solvent molecules (e.g., water), and all interactions are calculated directly. This approach provides a highly detailed view of solvation, including the formation of hydrogen bonds between the amino groups of this compound and surrounding water molecules. Analysis of the simulation trajectory can reveal the structure of the solvation shell and the dynamics of solvent exchange. nih.gov
Key parameters analyzed from MD simulations to understand conformational flexibility and solvation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's conformation from a reference structure over time, indicating its structural stability. dovepress.com
Radius of Gyration (Rg): Indicates the compactness of a molecule's structure. dovepress.com
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insight into solute-solvent interactions. dovepress.com
Radial Distribution Function (RDF): Describes how the density of solvent molecules varies as a function of distance from the solute, defining the solvation shells. dovepress.com
Coordination Chemistry of 2,4 Diamino 3 Methylpyridine
Ligand Design Principles and Coordination Modes
The versatility of 2,4-Diamino-3-methylpyridine as a ligand stems from the presence of three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen (N1), the amino group at the 2-position, and the amino group at the 4-position. The specific way in which it binds to a metal center is governed by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.
Key Donor Sites and Principles:
Pyridine Ring Nitrogen (N1): This is generally the most basic and sterically accessible nitrogen atom, making it the primary site for coordination to a metal ion. In many transition metal pyridine complexes, coordination occurs exclusively through this site. wikipedia.org
Amino Group Nitrogens: The lone pairs on the nitrogen atoms of the two amino groups also serve as potential coordination sites. Their involvement in bonding can lead to more complex structures.
Potential Coordination Modes:
Monodentate: The most straightforward coordination mode involves the ligand binding to a single metal center through the pyridine N1 atom. This is a common coordination mode for aminopyridine ligands, particularly when the metal center is sterically hindered or reluctant to accept more electrons. mdpi.com
Bidentate Chelating: The ligand can act as a chelating agent by binding to a single metal center through both the pyridine N1 nitrogen and the amino nitrogen at the 2-position. This arrangement forms a thermodynamically stable five-membered ring, a favored motif in coordination chemistry. pvpcollegepatoda.org
Bidentate Bridging: this compound can bridge two different metal centers. This can occur in several ways, for instance, by coordinating to one metal via the N1 atom and to a second metal via one of the exocyclic amino groups. This bridging capability is crucial for the formation of polynuclear complexes and coordination polymers. mdpi.comresearchgate.net The methyl group at the 3-position may introduce steric hindrance that influences which amino group participates in bridging.
The interplay between these modes allows for the construction of discrete mononuclear or polynuclear complexes as well as extended one-, two-, or three-dimensional coordination polymers. The presence of N-H groups on the amino functions also allows for the formation of extensive hydrogen bonding networks, which can further stabilize the resulting crystal structures. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of coordination complexes involving aminopyridine-type ligands typically follows well-established solution-based methods. A general and effective approach for preparing complexes of this compound involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent.
A typical synthetic procedure can be outlined as follows:
A solution of this compound is prepared in a solvent such as ethanol, methanol, or acetonitrile.
A solution of a transition metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of metals like copper, cobalt, nickel, or zinc) is prepared in the same or a compatible solvent.
The ligand solution is added to the metal salt solution, often dropwise, with continuous stirring. The molar ratio of metal to ligand is a critical parameter that can be varied to target different final structures and coordination numbers.
The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure completion of the reaction. mdpi.com
The resulting complex may precipitate directly from the solution or can be isolated by slow evaporation of the solvent, which often yields single crystals suitable for X-ray diffraction analysis. mdpi.com
This versatile method allows for the synthesis of a wide array of complexes, with the final product's structure and composition being influenced by the choice of metal, counter-anion, solvent, and reaction stoichiometry.
A comprehensive understanding of the properties of this compound complexes requires a combination of spectroscopic and structural analysis techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the pyridine ring C=N and C=C stretching modes are observed. Furthermore, the N-H stretching and bending vibrations of the amino groups are altered, providing evidence of their involvement (or non-involvement) in coordination. researchgate.netut.ac.ir
UV-Visible (UV-Vis) Spectroscopy: This technique provides insight into the electronic structure of the complexes. The spectra typically show bands corresponding to π→π* transitions within the ligand, as well as d-d transitions centered on the metal ion. The appearance of new, often intense, bands can be attributed to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions. ut.ac.ir
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and the role of intermolecular forces like hydrogen bonding in the crystal packing. mdpi.com
Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements are used to determine the effective magnetic moment. This data helps in assigning the spin state and understanding any magnetic interactions between metal centers in polynuclear systems. researchgate.net
The table below provides a representative summary of the kind of characterization data that would be expected for a hypothetical transition metal complex of this compound.
| Technique | Free Ligand (Expected) | Hypothetical [M(this compound)₂Cl₂] Complex (Expected) | Information Gained |
| FTIR (cm⁻¹) | ν(N-H): 3400-3200ν(C=N): ~1600 | Shifted ν(N-H) and ν(C=N) frequencies | Confirmation of coordination through N atoms |
| UV-Vis (nm) | π→π* transitions | d-d transitions, Charge-Transfer (LMCT/MLCT) bands | Electronic structure and coordination geometry |
| X-ray Crystal Data | N/A | Crystal System: e.g., MonoclinicSpace Group: e.g., P2₁/cCoordination Geometry: e.g., Distorted Octahedral | Precise molecular structure, bond lengths, and angles |
| Magnetic Moment (μ_eff) | Diamagnetic | e.g., 4.5 - 5.2 B.M. for high-spin Co(II) | Spin state and electronic configuration of the metal ion |
This table is illustrative and presents expected data based on analogous compounds.
Applications in Functional Materials Research
The unique structural features of this compound make its metal complexes promising candidates for the development of advanced functional materials. The presence of multiple donor sites offers a pathway to construct robust and porous architectures with tailored properties.
Metal-Organic Frameworks (MOFs): The ability of the ligand to act as a bridging linker between metal centers is a key requirement for the construction of MOFs. royalsocietypublishing.org MOFs derived from this ligand could feature pores decorated with uncoordinated amino groups, which can act as basic sites for heterogeneous catalysis or as preferential binding sites for the selective adsorption of gases like CO₂.
Luminescent Materials: Coordination complexes of substituted pyridines with closed-shell metal ions like Zn(II) or Ag(I) are known to exhibit fluorescence or phosphorescence. mdpi.comresearchgate.net These luminescent properties could be harnessed for applications in chemical sensing, where the emission intensity or wavelength changes upon exposure to a specific analyte, or in the development of materials for solid-state lighting.
Magnetic Materials: By using paramagnetic transition metals like Mn(II), Fe(II), Co(II), or Cu(II), the ligand can be used to assemble polynuclear clusters or coordination polymers. The bridging coordination modes can mediate magnetic exchange interactions between the metal centers, potentially leading to materials with interesting magnetic behaviors such as single-molecule magnetism or long-range magnetic ordering. nih.gov
Catalysis: Aminopyridine complexes have been successfully employed as catalysts in various organic transformations, including polymerization reactions. vot.plnsf.gov The specific steric and electronic environment provided by the this compound ligand could be exploited to develop novel catalysts with enhanced activity and selectivity for important chemical processes. nih.gov
The continued exploration of the coordination chemistry of this compound holds significant potential for advancing the design and synthesis of new materials with tailored magnetic, optical, and catalytic functionalities.
Chemical Transformations and Derivatization Reactions of 2,4 Diamino 3 Methylpyridine
Formation of Novel Heterocyclic Ring Systems Utilizing the Diamino-Pyridine Core
The unique arrangement of amino groups and a methyl substituent on the pyridine (B92270) ring of 2,4-Diamino-3-methylpyridine makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The presence of multiple nucleophilic centers allows for diverse cyclization and condensation reactions, leading to the formation of complex molecular architectures.
Multicomponent reactions (MCRs) have proven to be an efficient strategy for the synthesis of complex heterocyclic compounds in a single step. For instance, the reaction of salicylaldehydes, a malononitrile (B47326) dimer, and malonic acid can lead to the formation of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids nih.govnih.govresearchgate.net. While this specific example does not start with this compound, the principles of MCRs are applicable to construct fused pyridine derivatives. The general strategy involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing species to build the pyridine ring.
Cyclocondensation reactions are another key method for constructing fused heterocycles. The reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with electrophilic agents like ninhydrin (B49086) or glyoxal (B1671930) leads to the formation of novel fused triazine systems mdpi.com. The amino groups on the pyridine ring act as nucleophiles, attacking the electrophilic centers to initiate cyclization. While this example uses a different diaminopyridine derivative, it highlights the potential of the amino groups in this compound to participate in similar cyclocondensation reactions to form fused systems such as pyrido[1,2-b] acs.orgacs.orgnih.govtriazines.
The synthesis of fused heterocycles often involves the strategic construction of one ring onto an existing one. There are two primary approaches for synthesizing pyrido-fused heterocycles: either by building the second ring onto a pre-existing pyridine structure or by constructing the pyridine ring onto another heterocyclic core ias.ac.in. Given the structure of this compound, it serves as an ideal starting material for the former approach, where the existing pyridine ring is elaborated through reactions involving its amino and methyl substituents.
| Reaction Type | Reactants | Product Class | Reference |
| Multicomponent Reaction | Salicylaldehydes, Malononitrile Dimer, Malonic Acid | Chromeno[2,3-b]pyridines | nih.govnih.govresearchgate.net |
| Cyclocondensation | 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, Ninhydrin/Glyoxal | Dihydroindeno[1,2-e]pyrido[1,2-b] acs.orgacs.orgnih.govtriazines | mdpi.com |
| General Fused Heterocycle Synthesis | Pyridine derivatives | Pyrido-fused heterocycles | ias.ac.in |
Amination and Nucleophilic Substitution Reactions
The pyridine ring, particularly when substituted with electron-donating amino groups, is susceptible to various amination and nucleophilic substitution reactions. These reactions are fundamental in modifying the structure of this compound to introduce new functional groups and build more complex molecules.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, which are activated by the ring nitrogen. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the regioselectivity of the attack stackexchange.comnih.gov. In the case of this compound, the existing amino groups further activate the ring, although they can also compete as nucleophiles. The outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile, the leaving group (if any), and the reaction conditions.
Amination reactions introduce an amino group onto the pyridine ring. The Chichibabin reaction, a classic example, involves the amination of pyridines using sodium amide. This reaction proceeds via nucleophilic addition of the amide anion followed by elimination of a hydride ion youtube.com. While typically performed on unsubstituted or simply substituted pyridines, the principles can be extended to more complex derivatives. Catalytic amination methods, often employing palladium or copper catalysts, provide milder and more versatile routes to aminopyridines acs.orgacs.orgnih.gov. These methods can be used to introduce primary, secondary, or even hydrazine (B178648) functionalities onto the pyridine core.
The amino groups of this compound can themselves act as nucleophiles in substitution reactions. For example, they can react with electrophiles such as acyl chlorides or alkyl halides to form acylated or alkylated derivatives. The relative reactivity of the 2- and 4-amino groups would depend on steric and electronic factors.
| Reaction Type | Key Features | Relevant Positions on Pyridine Ring | References |
| Nucleophilic Aromatic Substitution (SNAr) | Proceeds via a stable Meisenheimer complex. | 2- and 4-positions | stackexchange.comnih.gov |
| Chichibabin Amination | Uses sodium amide to introduce an amino group. | Typically at the 2-position | youtube.com |
| Catalytic Amination | Employs transition metal catalysts for C-N bond formation. | Various positions depending on the precursor | acs.orgacs.orgnih.gov |
Formation and Characterization of Charge Transfer Complexes
This compound, with its electron-rich amino groups, can act as an electron donor in the formation of charge-transfer (CT) complexes with various electron acceptors. These complexes are formed through a weak electron-donor-acceptor interaction, resulting in the appearance of a new absorption band in the electronic spectrum, which is characteristic of the CT complex.
The formation of CT complexes of aminopyridine derivatives with π-acceptors such as tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil (B122849) has been studied spectrophotometrically nih.govhbku.edu.qaresearchgate.net. The stoichiometry of these complexes is often found to be 1:1, and their formation constants (KCT), molar extinction coefficients (εCT), and other spectroscopic parameters can be determined using methods like the Benesi-Hildebrand equation researchgate.net.
The stability of the formed CT complexes is influenced by the nature of the donor, the acceptor, and the solvent polarity. For instance, studies on 2-amino-4-methylpyridine (B118599) with chloranilic acid have shown that the stability of the complex is dependent on the solvent used researchgate.net. The solid-state CT complexes can be synthesized and characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy researchgate.net. In some cases, the interaction involves not only charge transfer but also proton transfer, leading to the formation of proton-transfer complexes researchgate.net.
The coordination chemistry of aminopyridines has also been explored. For example, 2-amino-3-methylpyridine (B33374) has been used as a ligand to form coordination complexes with metal ions like Cu(II) and Ag(I) mdpi.com. These complexes can be characterized by UV-Vis and FT-IR spectroscopy, and in some cases, their molecular structures can be determined by X-ray diffraction mdpi.com.
| Electron Acceptor | Characterization Techniques | Key Findings | References |
| Tetracyanoethylene (TCNE) | UV-Vis Spectroscopy, FT-IR | Formation of 1:1 CT complexes | nih.govhbku.edu.qaresearchgate.net |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | UV-Vis Spectroscopy, FT-IR, 1H NMR | Formation of stable CT complexes | nih.govhbku.edu.qaresearchgate.netacs.org |
| Chloranil | UV-Vis Spectroscopy, FT-IR, Elemental Analysis | Solvent-dependent stability of CT complexes | nih.govhbku.edu.qaresearchgate.net |
| Metal Ions (e.g., Cu(II), Ag(I)) | UV-Vis Spectroscopy, FT-IR, X-ray Diffraction | Formation of coordination complexes | mdpi.com |
Derivatization for Advanced Analytical Methodologies and Research
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. This compound, with its primary amino groups, is amenable to various derivatization reactions, making it suitable for analysis by techniques such as high-performance liquid chromatography (HPLC).
Pre-column derivatization is a common strategy where the analyte is reacted with a labeling reagent before injection into the HPLC system. For amines, a variety of derivatizing agents are available that introduce a chromophore or fluorophore into the molecule, thereby increasing its response to UV-Vis or fluorescence detectors nih.govwiley.commdpi.com. For example, reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) are used for the derivatization of primary and secondary amines, leading to highly fluorescent derivatives that can be sensitively detected by HPLC with fluorescence detection mdpi.com.
The choice of derivatization reagent and reaction conditions is critical for achieving a reproducible and complete reaction. Factors such as pH, temperature, and reaction time need to be optimized to ensure the formation of a stable derivative mdpi.com. The resulting derivatives often exhibit improved chromatographic properties, such as better retention and peak shape on reversed-phase columns.
In the context of analyzing aminopyridines in complex matrices like pharmaceutical products, derivatization can also help to overcome issues of low retention and co-elution with interfering substances. A generic LC-MS method for the analysis of arylamines and aminopyridines as potential genotoxic impurities involves derivatization with hexylchloroformate to improve chromatographic behavior and mass spectrometric detection researchgate.net.
While specific derivatization protocols for this compound are not extensively detailed in the provided search results, the general principles and reagents used for other aminopyridines and arylamines are directly applicable.
| Analytical Technique | Derivatization Strategy | Purpose of Derivatization | References |
| HPLC-UV/Fluorescence | Pre-column derivatization with chromophoric/fluorophoric reagents (e.g., NBD-Cl) | Enhance detectability and improve chromatographic properties | nih.govmdpi.com |
| LC-MS | Derivatization with reagents like hexylchloroformate | Improve chromatographic retention and mass spectrometric sensitivity | researchgate.net |
| General Analytical Chemistry | Various derivatization reactions | Improve detectability, modify chromatographic properties, stabilize sensitive compounds | wiley.commdpi.com |
Solid State Chemistry and Crystal Engineering of 2,4 Diamino 3 Methylpyridine Systems
Supramolecular Interactions in Crystalline Architectures
The crystalline architecture of solids containing 2,4-Diamino-3-methylpyridine is primarily governed by a hierarchy of non-covalent interactions. Strong and directional hydrogen bonds typically form the primary structural motifs, which are then organized into a three-dimensional structure by weaker interactions such as π-π stacking and C-H…π forces.
The this compound molecule possesses multiple sites capable of participating in hydrogen bonds. The amino groups at the C2 and C4 positions act as hydrogen bond donors, while the pyridine (B92270) ring nitrogen and the lone pairs on the amino nitrogens can act as acceptors. This functionality allows for the formation of robust and extensive hydrogen-bonding networks that are the cornerstone of its crystal packing.
In studies of diaminopyridines, the formation of N-H···N hydrogen bonds is a predominant feature. Specifically for the 2,4-diaminopyridine scaffold, N-H···N(lp) hydrogen bonds, where the amino group acts as both a donor and an acceptor, are crucial in binding molecules into the primary structural motif . The presence of two amino groups enhances the acceptor properties of both .
When co-crystallized with molecules containing complementary functional groups, such as carboxylic acids, 2,4-diaminopyridines and the closely related 2,4-diaminopyrimidines consistently form predictable supramolecular synthons acs.orgnih.gov. A particularly common and stable motif is the R²₂(8) ring, formed via a pair of N-H···O hydrogen bonds between the protonated pyridine nitrogen/adjacent amino group and the carboxylate group of the acid acs.orgnih.govresearchgate.net. This reliable interaction forms the basis for the rational design of co-crystals.
Table 1: Common Hydrogen Bonding Motifs in Diaminopyridine/Pyrimidine (B1678525) Systems
| Supramolecular Synthon | Interacting Groups | Typical Graph Set Motif | Description |
|---|---|---|---|
| Amine-Amine Chain | N-H (amino) ··· N (amino) | C(4) | Chains formed by head-to-tail hydrogen bonds between amino groups on adjacent molecules . |
| Amine-Pyridine Dimer | N-H (amino) ··· N (pyridine) | R²₂(8) | A centrosymmetric dimer where two molecules are linked by hydrogen bonds from an amino group to the pyridine ring nitrogen of a neighboring molecule nih.gov. |
| Acid-Base Heterosynthon | N⁺-H (pyridinium) ··· O⁻ (carboxylate) & N-H (amino) ··· O (carboxylate) | R²₂(8) | A robust ring motif formed between a protonated diaminopyridine and a deprotonated carboxylic acid, typical in salt/co-crystal formation acs.orgnih.govresearchgate.net. |
π-π Stacking: The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, typically involve offset or parallel-displaced arrangements of the aromatic rings of adjacent molecules to minimize electrostatic repulsion nih.gov. In related coordination complexes and organic salts, π-π interactions have been shown to play a significant role in the self-assembly and stabilization of the resulting structures mdpi.comresearchgate.net. The centroid-to-centroid distances in such interactions are typically in the range of 3.3 to 3.8 Å.
C-H…π Interactions: These interactions involve a C-H bond (from the methyl group or the aromatic ring) acting as a weak donor to the electron cloud of a neighboring pyridine ring. In the crystal structure of a related diaminopyridine derivative, weak C-H···π interactions were observed to contribute to the formation of a three-dimensional network nih.gov. The presence of both alkyl and aryl C-H donors in this compound provides multiple opportunities for such interactions to contribute to the stability of the crystal lattice rsc.org.
Crystal Polymorphism and Co-crystallization Studies
The ability of a molecule to crystallize in multiple distinct solid forms, known as polymorphism, is a critical consideration in materials science and pharmaceuticals. This phenomenon arises from different arrangements or conformations of molecules in the crystal lattice. While specific polymorphs of this compound are not detailed in the available literature, polymorphism is a common feature in molecular solids, with at least half of all compounds believed to exhibit it semanticscholar.org. The conformational flexibility and multiple hydrogen bonding sites of this compound suggest that the existence of different polymorphic forms is highly probable.
A more deliberate approach to modifying the solid-state form is co-crystallization, a technique central to crystal engineering. This involves crystallizing the target molecule with a second, different molecule known as a "coformer." The resulting co-crystal is a new, single-phase crystalline solid where the components are linked by non-covalent interactions.
Studies on the closely related 2,4-diaminopyrimidines have demonstrated a highly successful and predictable co-crystallization strategy with carboxylic acids and other coformers acs.orgnih.gov. The diaminopyridine moiety provides distinct interaction sites that can be targeted by coformers with complementary hydrogen bonding groups. The selection of a coformer can lead to different hydrogen bonding patterns and, consequently, different crystal structures and properties nih.gov.
Table 2: Potential Co-formers for this compound and Expected Supramolecular Synthons
| Co-former Class | Example Co-former | Potential Interaction Site on Diaminopyridine | Expected Supramolecular Synthon |
|---|---|---|---|
| Carboxylic Acids | Benzoic Acid | N1 (pyridine) and C2-NH₂ | R²₂(8) heterosynthon with the carboxyl group acs.orgnih.gov. |
| Dicarboxylic Acids | Oxalic Acid, Azelaic Acid | N1 (pyridine) and C2-NH₂; C4-NH₂ and N3 (if available) | Can form extended ribbons or sheets by bridging diaminopyridine molecules acs.orgnih.gov. |
| Sulfonamides | Sulfamethazine | C2-NH₂, N3, and C4-NH₂ | Potential for multi-point recognition involving NH₂···N and NH₂···O=S hydrogen bonds nih.gov. |
| Amides | Nicotinamide | C2-NH₂ and C4-NH₂ | Potential for N-H···O=C hydrogen bonds, forming dimers or tapes. |
Rational Design of Solid-State Forms Based on Crystal Engineering Principles
Rational design in crystal engineering relies on the use of robust and predictable intermolecular interactions, or supramolecular synthons, to assemble molecules into a desired crystalline architecture nih.gov. The 2,4-diamino-pyridine functional group is an excellent platform for this approach due to its well-defined and reliable hydrogen bonding capabilities.
The primary strategy for the rational design of solid-state forms of this compound involves co-crystallization google.com. By understanding that carboxylic acids reliably form a stable R²₂(8) heterosynthon with the 2-amino-N1-pyridine site, a crystal engineer can select from a vast library of carboxylic acid coformers to systematically create a family of new co-crystals acs.orgnih.gov. The choice of coformer can subtly alter the crystal packing and, therefore, the material's properties. For instance, using a dicarboxylic acid can link the diaminopyridine units into polymeric chains or sheets, drastically changing the solid-state architecture compared to a monocarboxylic acid.
This design approach allows for the targeted modification of physicochemical properties such as solubility, dissolution rate, stability, and melting point. The predictability of the synthons involving the diaminopyridine core reduces the trial-and-error aspect of discovering new solid forms, making it a powerful tool for developing materials with tailored characteristics.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Precision Functionalization
The future of 2,4-Diamino-3-methylpyridine chemistry is intrinsically linked to the development of synthetic methods that can precisely modify its structure. While the core synthesis is established, achieving regioselective functionalization on the pyridine (B92270) ring and its substituents remains a key challenge. The electron-rich nature of the ring, activated by two amino groups, complicates traditional electrophilic substitution, while the inherent properties of the pyridine nucleus challenge other transformations.
Future research will likely focus on transition-metal-catalyzed C-H functionalization, a powerful tool for atom-economical synthesis. nih.govnih.gov Strategies that have proven successful for other pyridine derivatives, such as the use of directing groups, could be adapted for this compound. For instance, temporary acylation of one amino group could direct a metal catalyst to a specific C-H bond on the pyridine ring, allowing for controlled arylation, alkylation, or borylation. researchgate.net The concept of 'innate' functionalization, which relies on the inherent reactivity of the molecule, versus 'guided' functionalization, which uses a directing group, will be central to developing these precise synthetic tools. rsc.org
Another promising avenue is the exploration of pyridyne intermediates. Methodologies involving the generation of a 3,4-pyridyne from a substituted pyridine could enable regioselective difunctionalization, where the addition of an organometallic reagent and a subsequent electrophilic quench introduces two new substituents in a controlled manner. rsc.org The development of such methodologies would unlock access to a vast new chemical space of derivatives with precisely controlled substitution patterns, essential for tuning the molecule's properties for specific applications.
Table 1: Potential Regioselective C-H Functionalization Strategies for Study
| Strategy | Catalyst Type (Example) | Target Position | Potential Functional Group | Key Challenge |
|---|---|---|---|---|
| Directed C-H Borylation | Iridium (Ir) | C5 or C6 | Bpin (Boronic ester) | Directing group design and removal |
| N-Oxide Directed C-H Arylation | Palladium (Pd) | C5 | Aryl groups | Synthesis and subsequent reduction of N-oxide |
| Pyridyne 3,4-Difunctionalization | n-Butyllithium / Mg Halide | C3 and C4 | Various (e.g., Aryl and Electrophile) | Generation of the pyridyne precursor |
Advanced Computational Modeling for Predictive Research in Structure and Reactivity
Advanced computational modeling, particularly using Density Functional Theory (DFT), is set to become an indispensable tool for accelerating research into this compound. nih.gov These in silico methods allow for the prediction of molecular structure, electronic properties, and reactivity, thereby guiding experimental work and reducing trial-and-error.
Future computational studies will likely focus on several key areas. First, DFT calculations can determine the molecule's equilibrium geometry, bond lengths, and bond angles with high accuracy, providing a foundational understanding of its three-dimensional structure. nih.govacs.org Second, the exploration of its electronic landscape through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. alfa-chemistry.com
Furthermore, Molecular Electrostatic Potential (ESP) maps can be generated to predict reactive sites for both electrophilic and nucleophilic attack. nih.gov For this compound, these maps would visualize the electron-rich areas (around the amino groups and pyridine nitrogen) and any potential electron-deficient sites, guiding the design of functionalization reactions. Computational analysis of potential tautomers (amino vs. imino forms) and their relative stabilities in different environments will also be crucial, as tautomerism can significantly impact the compound's chemical behavior and interaction with other molecules. acs.org
Exploration of New Ligand Architectures and Coordination Complex Design for Specific Applications
The presence of multiple nitrogen donor atoms—the pyridine ring nitrogen and the two exocyclic amino nitrogens—makes this compound a highly promising building block for novel ligands in coordination chemistry. While simple coordination has been demonstrated, future research will focus on designing sophisticated ligand architectures to create metal complexes with tailored geometries, nuclearities, and functions.
A recent study on the coordination of 2-amino-3-methylpyridine (B33374) with silver(I) revealed that the ligand binds primarily through the endocyclic (pyridine) nitrogen. acs.org Intriguingly, it also demonstrated that the exocyclic amino group can act as a bridge between two metal centers, leading to the formation of a coordination polymer. acs.org This bridging capability is a key feature that can be exploited in future designs.
Future exploration will likely involve several strategies:
Multidentate Ligand Synthesis: Synthesizing larger, multidentate ligands that incorporate two or more this compound units. These could be designed to create specific binding pockets for metal ions, leading to complexes with predefined structures and properties, analogous to the versatile 2,2'-dipyridylamine (B127440) systems. nih.gov
Functionalization of Amino Groups: The amino groups can be chemically modified to introduce additional donor atoms (e.g., oxygen or sulfur), transforming the parent molecule into a chelating ligand that can bind a single metal ion at multiple points, enhancing complex stability.
Polynuclear and Polymeric Structures: Leveraging the observed bridging capability to intentionally design polynuclear clusters or one-, two-, and three-dimensional coordination polymers. acs.org The steric hindrance from the C3-methyl group can be used strategically to influence the final architecture of these supramolecular assemblies.
These new ligand systems could find applications in catalysis, magnetism, and molecular sensing, where the structure of the coordination sphere is paramount to function.
Table 3: Coordination Profile of the Related 2-Amino-3-methylpyridine Ligand with Silver(I)
| Feature | Observation | Implication for Future Design |
|---|---|---|
| Primary Coordination Site | Endocyclic Pyridine Nitrogen acs.org | The pyridine ring is a reliable and strong binding site. |
| Secondary Coordination | Exocyclic Amino Nitrogen acts as a bridge acs.org | Potential for building polynuclear and polymeric structures. |
| Ag-N(pyridine) Bond Length | ~2.22 Å acs.org | Provides baseline data for computational modeling of new complexes. |
| Ag-N(amino) Bond Length | ~2.67 Å acs.org | Weaker interaction, suggesting dynamic or fluxional behavior is possible. |
Innovative Applications in Advanced Materials Research
The unique combination of an aromatic heterocycle and multiple hydrogen-bonding amino groups makes this compound an attractive candidate for the development of advanced functional materials.
Functional Polymers: The two amino groups provide reactive sites for polymerization. Future research could explore the use of this compound as a monomer to synthesize novel polyamides, polyimides, or other condensation polymers. tandfonline.com The incorporation of the rigid, nitrogen-containing pyridine ring into the polymer backbone is expected to impart high thermal stability and specific optical properties. tandfonline.comnih.gov Such polymers could be investigated for applications in high-performance films, coatings, or membranes.
Metal-Organic Frameworks (MOFs): As a multitopic linker, this compound can be used to construct porous MOFs. rsc.org The pyridine and amino groups can coordinate to metal ions, forming robust, extended networks. The uncoordinated functional groups within the pores could be used to tune the framework's properties, such as selective gas adsorption or catalysis. rsc.org
Supramolecular and Self-Assembled Materials: The ability of the amino and pyridine groups to form strong hydrogen bonds is crucial for directing self-assembly. acs.org Research could focus on designing systems where this molecule forms ordered structures in solution or on surfaces. This approach is relevant for creating "smart" gels, liquid crystals, or modifying surfaces for electronic applications. For example, self-assembled monolayers of aminopyridines have been shown to act as effective nucleation layers for creating transparent electrodes used in organic light-emitting diodes (OLEDs). nih.gov
Optoelectronic Materials: Pyridine derivatives are integral to many materials used in optoelectronics. alfa-chemistry.com The conjugated system of this compound, combined with its donor-acceptor characteristics, suggests potential for investigation as a component in nonlinear optical (NLO) materials or as a building block for organic dyes in solar cells. researchgate.netnih.gov
Table 4: Potential Applications in Advanced Materials
| Material Type | Role of this compound | Key Enabling Properties | Potential Application |
|---|---|---|---|
| Functional Polymers | Monomer | Two reactive amino groups; rigid, thermally stable pyridine core | High-performance films, specialty coatings |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Multiple coordination sites (N-ring, N-amino) | Gas storage, chemical separation, heterogeneous catalysis |
| Self-Assembled Materials | Molecular Building Block | Strong hydrogen bonding capability (donor and acceptor sites) | "Smart" gels, sensors, surface modification for electronics |
| Optoelectronic Materials | Precursor/Component | Aromatic π-system, potential for charge transfer | Nonlinear optical devices, organic photovoltaics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-diamino-3-methylpyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves introducing amino groups via nucleophilic substitution or reductive amination. For example, nitration of 3-methylpyridine followed by reduction (e.g., using H₂/Pd-C or NaBH₄) can yield the diaminopyridine structure. Reaction optimization includes controlling temperature (e.g., 60–80°C for nitration) and stoichiometric ratios of reagents. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, NH₂ groups at δ ~5–6 ppm) and carbon connectivity .
- FTIR : Peaks at ~3300–3500 cm⁻¹ (N-H stretching) and 1590–1650 cm⁻¹ (C=N/C=C aromatic vibrations) confirm functional groups .
- HRMS : Electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., calculated [M+H]⁺ = 109.1 g/mol) .
Q. What solvents and conditions are suitable for studying the solubility and stability of this compound?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol). Stability studies under varying pH (e.g., 1–12) and temperatures (25–80°C) using UV-Vis spectroscopy or HPLC to monitor degradation. Store under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction intermediates and byproducts in the synthesis of this compound be identified and minimized?
- Methodology : Use TLC (alumina plates, CH₂Cl₂/MeOH eluent) or HPLC to track reaction progress. Byproducts like monoaminated derivatives or oxidized species (e.g., nitroso compounds) can be characterized via LC-MS. Optimize reaction time and catalyst loading (e.g., Pd-C for reductions) to suppress side reactions .
Q. What role does this compound play in coordination chemistry, and how does its structure influence ligand behavior?
- Methodology : The two amino groups and pyridine nitrogen act as donor sites for metal complexes (e.g., with Cu²⁺ or Fe³⁺). Conduct potentiometric titrations to determine binding constants and X-ray crystallography to analyze coordination geometry. Steric effects from the methyl group may influence ligand flexibility and metal selectivity .
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps, charge distribution, and reaction pathways. Compare theoretical NMR/IR spectra with experimental data to validate accuracy. Such studies guide functionalization strategies (e.g., electrophilic substitution at the 5-position) .
Q. What strategies mitigate challenges in scaling up this compound synthesis for bulk production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
